molecular formula C19H20ClIN2O3S B7537720 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide

Cat. No. B7537720
M. Wt: 518.8 g/mol
InChI Key: GHANYJPHBFBLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide, also known as AZD7762, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been extensively studied for its mechanism of action and its ability to inhibit checkpoint kinases, which play a critical role in DNA damage response pathways.

Mechanism of Action

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide inhibits checkpoint kinases CHK1 and CHK2, which are involved in DNA damage response pathways. By inhibiting these kinases, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide prevents cancer cells from repairing DNA damage, leading to cell death. This mechanism of action makes 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide a promising candidate for combination therapy with other cancer drugs.
Biochemical and Physiological Effects:
3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical studies. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its ability to sensitize cancer cells to radiation therapy and chemotherapy. This makes it a promising candidate for combination therapy with other cancer drugs. However, one limitation of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide is its potential toxicity in normal cells. Further studies are needed to determine the optimal dosage and treatment schedule for 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide.

Future Directions

There are several future directions for research on 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of checkpoint kinases. Another area of interest is the identification of biomarkers that can predict the response to 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide treatment. Finally, clinical trials are needed to determine the efficacy and safety of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide in cancer patients.

Synthesis Methods

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-N-(4-iodophenyl)benzamide with azepane-1-sulfonyl chloride. The final product is obtained through a purification process and characterized using various spectroscopic techniques.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been widely studied for its potential use in cancer treatment. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting checkpoint kinases, which are responsible for repairing DNA damage. In addition, 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other cancer drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClIN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANYJPHBFBLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-iodophenyl)benzamide

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